molecular formula C18H21ClN8O B3402568 N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide CAS No. 1058456-82-8

N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Cat. No.: B3402568
CAS No.: 1058456-82-8
M. Wt: 400.9 g/mol
InChI Key: JYVOFAZNIPNYAB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 4-chlorophenylacetamide substituent. The triazolo-pyrimidine scaffold is notable for its role in kinase and enzyme inhibition, while the piperazine moiety enhances solubility and bioavailability.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN8O/c1-2-27-18-16(23-24-27)17(20-12-21-18)26-9-7-25(8-10-26)11-15(28)22-14-5-3-13(19)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVOFAZNIPNYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include derivatives with variations in the arylacetamide group, triazolo-pyrimidine substituents, and heterocyclic linkers. Key examples from recent literature are compared below:

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%)
N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide (Target) Triazolo-pyrimidine + piperazine 4-Chlorophenyl, ethyl Not reported N/A
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide Triazolo-pyrimidine + piperazine 4-Acetylphenyl, ethyl Not reported N/A
9b Triazolo-pyrimidine + benzoxazole Benzo[d]oxazol-2-ylthio, methyl 154–155 18.5
9e Triazolo-pyrimidine + morpholine Morpholinomethyl, benzoxazolylthio 89–90 89.9
Key Observations:

Arylacetamide Variations: The target compound’s 4-chlorophenyl group differs from the 4-acetylphenyl group in , which may reduce electron density at the aromatic ring, enhancing hydrophobic interactions in biological targets.

Heterocyclic Linkers :

  • The piperazine linker in the target compound and offers conformational flexibility, whereas 9e employs a morpholine ring, which rigidifies the structure and may alter pharmacokinetic profiles .

Triazolo-Pyrimidine Substituents :

  • The ethyl group at the triazolo-pyrimidine N3 position (target compound and ) likely improves metabolic stability compared to bulkier substituents (e.g., benzyl groups in 9b–9e ) .

NMR Spectral Analysis

While NMR data for the target compound is unavailable, trends from provide insights:

  • Triazolo-Pyrimidine Protons : In 9b–9e , protons on the triazolo-pyrimidine ring resonate at δ 8.5–9.0 ppm (aromatic region), consistent with electron-deficient heterocycles.
  • Piperazine/Morpholine Linkers : Methylene protons adjacent to nitrogen in piperazine (δ ~2.5–3.5 ppm) split into multiplets due to restricted rotation, whereas morpholine protons in 9e show sharper singlets (δ ~3.7 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

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